2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride
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Overview
Description
2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antipsychotic properties .
Mechanism of Action
Target of Action
The primary targets of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride are bacterial cells . The compound has been found to exhibit antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus . These bacteria are common pathogens responsible for various infections in humans.
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . The compound’s antibacterial activity is likely due to its interaction with essential bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication . The disruption of these processes can lead to bacterial death.
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), a set of guidelines used to predict the adme properties of a compound . Most of the synthesized compounds complied with RO5, suggesting good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth, leading to the death of the bacteria . This makes the compound potentially useful in the treatment of bacterial infections.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit antibacterial activity, indicating that it interacts with enzymes, proteins, and other biomolecules in bacterial cells
Cellular Effects
It has been reported to exhibit antibacterial activity , suggesting that it may influence various cellular processes in bacterial cells
Molecular Mechanism
It is known to exhibit antibacterial activity , suggesting that it may interact with biomolecules in bacterial cells, potentially inhibiting or activating enzymes and causing changes in gene expression
Preparation Methods
The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves a multi-step procedure. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring .
Scientific Research Applications
2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has shown potential as an antipsychotic agent by acting as a dopamine and serotonin antagonist.
Comparison with Similar Compounds
2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride can be compared with other similar compounds such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits antimicrobial and antipsychotic properties but may differ in its potency and spectrum of activity.
Benzothiazole derivatives: These compounds, including saccharin, exhibit various biological activities such as oxidosqualene cyclase inhibition and treatment of urinary dysfunction.
Piperazine derivatives: Compounds like aripiprazole and quetiapine are well-known antipsychotic agents that share structural similarities with this compound.
The uniqueness of this compound lies in its combined structural features of piperazine and benzothiazole, which contribute to its diverse pharmacological activities .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUGDVVACNJZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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